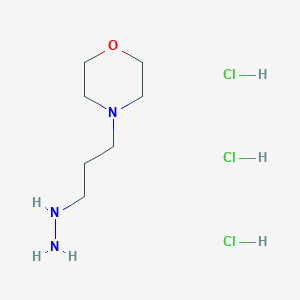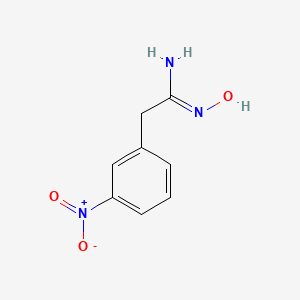![molecular formula C25H25FN4O2 B2481509 3-(3-(4-fluorophénoxy)phényl)-N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1798032-61-7](/img/structure/B2481509.png)
3-(3-(4-fluorophénoxy)phényl)-N-(3-(2-méthylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a synthetic compound with potential applications in various scientific fields. It consists of a complex chemical structure, incorporating a fluorophenoxyphenyl group and a methylpyrazolopyrimidinylpropyl group.
Applications De Recherche Scientifique
Chemistry
The compound serves as a precursor in the synthesis of more complex molecules, aiding in the development of new materials and chemicals.
Biology
Its structural components allow it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine
The compound's potential bioactivity could lead to therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Its chemical properties are explored for use in the development of new coatings, polymers, and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds through reactions such as nucleophilic substitution, esterification, and coupling reactions.
Step 1: Formation of Intermediate A
Reagents: : 4-fluorophenol, phenylboronic acid
Conditions: : Palladium catalyst, base, solvent (e.g., toluene), elevated temperature
Step 2: Intermediate B Formation
Reagents: : Intermediate A, propylamine
Conditions: : Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), room temperature
Step 3: Final Compound Formation
Reagents: : Intermediate B, 2-methylpyrazolo[1,5-a]pyrimidine
Conditions: : Condensation reaction, acidic catalyst (e.g., HCl), solvent (e.g., ethanol), reflux
Industrial Production Methods
Industrial production might involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity. Automation and continuous flow systems could be employed to maintain consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting its methyl groups.
Reduction: : Selective reduction of specific functional groups can modify the compound's properties.
Substitution: : Electrophilic aromatic substitution on the phenyl rings allows for further modification.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate, conditions: acidic or neutral medium.
Reduction: : Reducing agents like lithium aluminum hydride, conditions: anhydrous solvent (e.g., THF), low temperature.
Substitution: : Halogenating agents (e.g., bromine), conditions: polar aprotic solvents (e.g., acetonitrile).
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated derivatives.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, influencing cellular processes. For instance, its fluorophenoxy group may enhance its binding affinity to certain proteins, while the methylpyrazolopyrimidinyl group could provide specificity in binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(4-chlorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
3-(3-(4-bromophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
Uniqueness
The 4-fluorophenoxy group imparts unique electronic and steric properties, differentiating it from its chlorinated and brominated analogues. This can lead to differences in reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-18-14-24-28-16-20(17-30(24)29-18)5-3-13-27-25(31)12-7-19-4-2-6-23(15-19)32-22-10-8-21(26)9-11-22/h2,4,6,8-11,14-17H,3,5,7,12-13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMKLJFVNPYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
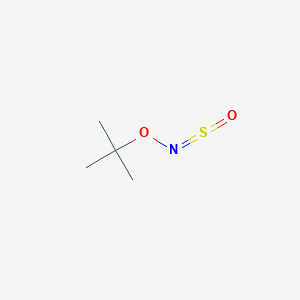
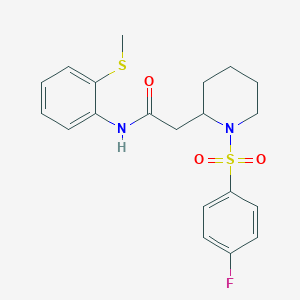
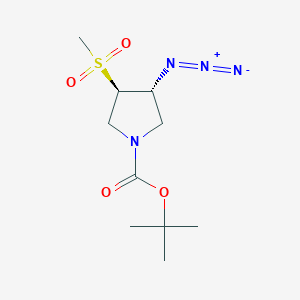

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)
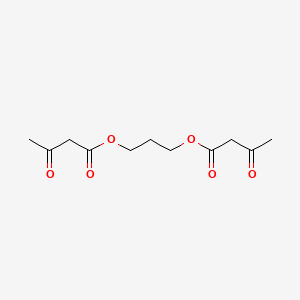
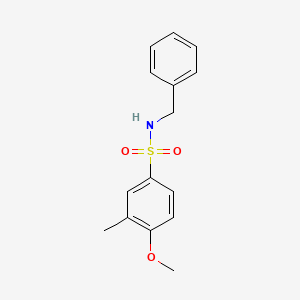
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2481440.png)
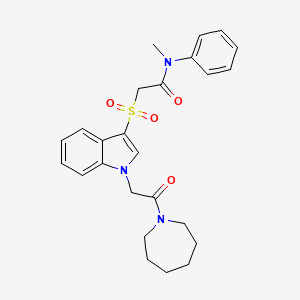
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2481443.png)
![(5E)-5-[(furan-2-yl)methylidene]-3-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2481445.png)
